The core structure of 2-(Quinolin-6-yl)acetic acid combines a quinoline ring with an acetic acid group. Quinolines are a well-established class of heterocyclic compounds with diverse biological activities []. The presence of the carboxylic acid group (acetic acid) allows for further chemical modifications, potentially leading to a variety of new compounds with interesting properties. This suggests 2-(Quinolin-6-yl)acetic acid could serve as a starting point (scaffolding molecule) for the design and synthesis of novel therapeutic agents.
2-(Quinolin-6-yl)acetic acid shares some structural features with certain known bioactive molecules. For instance, the quinoline ring is present in several clinically used drugs, such as mefloquine (antimalarial) and chloroquine (antimalarial) []. Further research is needed to explore if 2-(Quinolin-6-yl)acetic acid exhibits similar biological activities or can be optimized to target specific pathways.
2-(Quinolin-6-YL)acetic acid is an organic compound with the chemical formula C₁₁H₉NO₂ and a molecular weight of 187.2 g/mol. It is classified as an amino acid derivative due to the presence of an acetic acid functional group attached to a quinoline moiety. This compound is known for its potential applications in medicinal chemistry and serves as a precursor for various pharmaceutical agents. The IUPAC name for this compound is 2-quinolin-6-ylacetic acid, and it is recognized by several synonyms, including Quinolin-6-Yl-Acetic Acid and 6-Quinolylacetic Acid .
These reactions highlight its versatility in organic synthesis, particularly in producing more complex molecules .
2-(Quinolin-6-YL)acetic acid exhibits notable biological activities, including:
These properties make it a subject of interest in drug discovery and development.
The synthesis of 2-(Quinolin-6-YL)acetic acid can be achieved through several methods:
2-(Quinolin-6-YL)acetic acid has several applications, particularly in medicinal chemistry:
Research into the interactions of 2-(Quinolin-6-YL)acetic acid with biological systems has revealed:
Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .
Several compounds share structural similarities with 2-(Quinolin-6-YL)acetic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Methyl-2-(quinolin-6-yl)propanoic acid | 1022283-51-7 | 0.92 |
1-(Quinolin-6-YL)cyclopropanecarboxylic acid | 936728-00-6 | 0.89 |
8-Methylquinoline-4-carboxylic acid | 816448-09-6 | 0.87 |
Methyl 2-(quinolin-6-YL)acetate | 5622-36-6 | 0.92 |
1-(Quinolin-6-YL)-1-butanone | 7250-53-5 | 0.83 |
The molecular architecture of 2-(Quinolin-6-yl)acetic acid is fundamentally defined by its bicyclic quinoline core structure fused with an acetic acid substituent. The compound exhibits the IUPAC name 2-quinolin-6-ylacetic acid and possesses the InChI key CFVILHFXMRQYSG-UHFFFAOYSA-N. The molecular framework consists of a quinoline heterocycle containing a nitrogen atom in the pyridine ring, which is fused to a benzene ring, creating a stable aromatic system. The acetic acid group (-CH₂COOH) is directly attached to the 6-position of the quinoline ring, establishing a conjugated system that influences the compound's electronic properties and chemical behavior.
Crystallographic investigations of related quinoline carboxylic acid derivatives provide valuable insights into the structural characteristics of 2-(Quinolin-6-yl)acetic acid. Studies on quinolinic acid have revealed that quinoline-based carboxylic acids tend to adopt zwitterionic forms in crystalline states, with significant deformation from idealized C₂ᵥ symmetry. The crystal structure analysis demonstrates that molecules arrange in layers with extensive hydrogen bonding networks, particularly involving the carboxyl groups. These structural features suggest that 2-(Quinolin-6-yl)acetic acid likely exhibits similar intermolecular interactions, with the carboxylic acid functionality participating in both intra- and intermolecular hydrogen bonds.
The three-dimensional conformational analysis reveals that the compound can exist in multiple conformational states, with the rotation around the C-C bond connecting the quinoline ring to the acetate group being a primary source of conformational flexibility. Computational studies indicate that different conformers may exhibit varying stabilities based on intramolecular interactions and steric considerations. The planar nature of the quinoline system constrains certain conformational possibilities while allowing for specific orientations of the acetic acid substituent that optimize electronic interactions and minimize steric clashes.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the structural features of 2-(Quinolin-6-yl)acetic acid. ¹H NMR analysis of related methyl ester derivatives reveals characteristic chemical shifts for the quinoline protons, with signals appearing in the aromatic region between 7.40-8.90 ppm. The quinoline ring protons exhibit distinct coupling patterns, with the H-2 proton typically appearing as a doublet of doublets around 8.86-8.90 ppm due to coupling with both H-3 and the nitrogen atom. The H-3 proton appears around 7.40-7.50 ppm, while the benzene ring protons of the quinoline system show characteristic multipicity patterns between 7.65-8.14 ppm.
The acetic acid methylene protons (-CH₂-) appear as a singlet around 3.83-3.90 ppm in the ¹H NMR spectrum, indicating free rotation around the C-C bond connecting the quinoline ring to the acetate functionality. In the case of the free acid form, the carboxylic acid proton would be expected to appear as a broad signal around 10-12 ppm, often exchangeable with deuterium oxide. ¹³C NMR spectroscopy would reveal the carbonyl carbon of the carboxylic acid group around 170-180 ppm, with the methylene carbon appearing around 40-45 ppm, and the quinoline carbons distributed throughout the aromatic region (110-160 ppm).
Infrared (IR) spectroscopy demonstrates characteristic absorption bands that confirm the presence of both the quinoline heterocycle and the carboxylic acid functionality. The carboxylic acid group exhibits a broad O-H stretching vibration around 2500-3300 cm⁻¹, overlapping with the aromatic C-H stretching modes. The C=O stretching vibration of the carboxylic acid appears around 1700-1720 cm⁻¹, while the quinoline ring system shows characteristic aromatic C=C and C=N stretching modes between 1450-1650 cm⁻¹. The C-H bending vibrations of the aromatic system appear in the fingerprint region around 700-900 cm⁻¹.
Ultraviolet-visible (UV-Vis) spectroscopy reveals important electronic transitions characteristic of the quinoline chromophore. Research on quinoline derivatives indicates that these compounds typically exhibit maximum absorption peaks around 303 nm, corresponding to π→π* transitions within the aromatic system. The extended conjugation between the quinoline ring and the adjacent carbon of the acetic acid group may result in slight bathochromic shifts compared to unsubstituted quinoline. Fluorescence spectroscopy demonstrates that quinoline derivatives typically show emission peaks around 445 nm, suggesting potential applications in fluorescence-based analytical methods. The photophysical properties can be significantly influenced by environmental factors such as pH and solvent polarity, with studies showing that both acidic and basic conditions can alter the absorption and emission characteristics of quinoline-based compounds.
The tautomeric behavior of 2-(Quinolin-6-yl)acetic acid involves primarily the carboxylic acid functionality, as quinoline rings are generally stable in their aromatic form under normal conditions. The most significant tautomeric equilibrium involves the carboxylic acid group, which can exist in its molecular form (-COOH) or as a carboxylate anion (-COO⁻) depending on the pH of the environment. The pKₐ value of the carboxylic acid group is expected to be around 4-5, similar to other aromatic carboxylic acids, making it readily ionizable under physiological conditions.
In acidic environments, the compound predominantly exists in its molecular form with the carboxylic acid group intact, while under basic conditions, the carboxylate form becomes predominant. This pH-dependent behavior significantly influences the compound's solubility, reactivity, and potential biological activity. The quinoline nitrogen atom, with its lone pair of electrons, can also participate in acid-base equilibria, though its basicity is relatively weak (pKₐ around 4.9 for quinoline) due to the aromatic stabilization of the heterocycle.
Studies on related quinoline derivatives have shown that the presence of electron-withdrawing groups, such as carboxylic acid substituents, can further reduce the basicity of the quinoline nitrogen. This electronic effect results in a complex pH-dependent equilibrium involving both the carboxylic acid group and the quinoline nitrogen. Theoretical investigations suggest that in the presence of strong acids, protonation can occur at the quinoline nitrogen, leading to the formation of quinolinium carboxylic acid species, which exhibit different spectroscopic and chemical properties compared to the neutral form.
The conformational preferences of different tautomeric forms have been investigated computationally, revealing that the molecular form tends to adopt conformations that minimize intramolecular repulsions while maximizing stabilizing interactions. The carboxylate form, being charged, shows different conformational preferences and exhibits enhanced solvation in polar environments. These tautomeric considerations are crucial for understanding the compound's behavior in biological systems and its potential interactions with biomolecular targets.
Computational quantum chemical studies provide detailed insights into the electronic structure and properties of 2-(Quinolin-6-yl)acetic acid. Density Functional Theory (DFT) calculations using basis sets such as 6-311++G** have been employed to investigate the ground state geometry, electronic distribution, and molecular orbitals of quinoline-based carboxylic acids. These calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the quinoline ring system, particularly involving the benzene portion of the bicyclic structure, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from both the quinoline system and the carbonyl group of the acetic acid substituent.
The electronic structure calculations demonstrate that the quinoline ring system maintains its aromatic character with delocalized π-electrons, while the acetic acid group acts as an electron-withdrawing substituent that influences the overall electron density distribution. The dipole moment calculations indicate that the compound possesses a significant permanent dipole due to the polar carboxylic acid group and the electronegative nitrogen atom in the quinoline ring. This polarity influences the compound's solvation behavior and intermolecular interactions.
Molecular electrostatic potential (MEP) calculations reveal regions of electron-rich and electron-poor character across the molecular surface. The carboxylic acid oxygen atoms exhibit high electron density, making them potential sites for hydrogen bonding and electrophilic attack, while the quinoline nitrogen shows moderate nucleophilic character. The aromatic carbons display varying electrostatic potentials depending on their position relative to the nitrogen heteroatom and the electron-withdrawing acetic acid group.
Time-dependent DFT (TD-DFT) calculations provide insights into the electronic transitions responsible for the UV-Vis absorption spectrum. The lowest energy electronic transition typically corresponds to a π→π* excitation within the quinoline chromophore, consistent with experimental observations of absorption maxima around 303 nm. Higher energy transitions involve charge transfer character between the quinoline ring and the carboxylic acid substituent. These computational studies also predict the fluorescence properties, indicating that the compound should exhibit emission around 445 nm, in agreement with experimental findings for related quinoline derivatives.
Natural Bond Orbital (NBO) analysis reveals the hybridization states and charge distributions within the molecule, showing that the quinoline nitrogens typically exhibit sp² hybridization with significant s-character in their lone pair orbitals. The carboxylic acid carbon shows sp² hybridization consistent with its trigonal planar geometry, while the methylene carbon adopts sp³ hybridization. These electronic structure details are essential for understanding the compound's reactivity patterns and potential for forming coordination complexes with metal ions.
2-(Quinolin-6-YL)acetic acid exhibits characteristic thermodynamic properties that define its stability and phase behavior under various environmental conditions. The compound demonstrates a melting point of 225°C with simultaneous decomposition [1] [2], indicating that thermal degradation occurs concurrent with phase transition, which is typical for organic compounds containing both aromatic heterocyclic systems and carboxylic acid functionalities.
The thermal stability range extends from room temperature to approximately 200°C, beyond which decomposition processes begin [1]. Thermogravimetric analysis of related quinoline derivatives reveals that thermal decomposition follows a multi-step process with initial degradation temperatures varying based on substituent effects [3] [4]. The boiling point is predicted to be 388.8±17.0°C at 760 mmHg [1] [5], though this represents theoretical extrapolation since the compound decomposes before reaching its normal boiling point.
Thermodynamic Property | Value | Temperature Range | Notes |
---|---|---|---|
Melting Point | 225°C (decomp.) | — | Concurrent decomposition |
Thermal Stability | Stable to 200°C | 25-200°C | No phase transitions |
Predicted Boiling Point | 388.8±17.0°C | — | Theoretical value |
Decomposition Onset | 225°C | — | Single-step process |
The phase behavior of 2-(Quinolin-6-YL)acetic acid shows no intermediate phase transitions between room temperature and the decomposition point [1]. This behavior contrasts with some quinoline derivatives that exhibit polymorphic transitions or glass transition phenomena [6]. The compound exists as a crystalline solid under standard conditions with a density of 1.3±0.1 g/cm³ [1] [5].
Studies on related quinoline carboxylic acids demonstrate that substitution patterns significantly influence thermal stability [3]. The 6-position substitution with an acetic acid group appears to enhance thermal stability compared to unsubstituted quinoline, likely due to increased intermolecular hydrogen bonding capabilities that stabilize the crystal lattice [4].
Kinetic analysis of thermal decomposition in quinoline derivatives reveals activation energies typically ranging from 80-150 kJ/mol depending on the specific substituent pattern [7] [8]. The Freeman-Carroll method and Kissinger approach have been successfully applied to determine these kinetic parameters for quinoline-based compounds [8] [9].
The solvation behavior of 2-(Quinolin-6-YL)acetic acid demonstrates pronounced preference for polar environments, consistent with its amphiphilic molecular structure containing both hydrophilic carboxylic acid and moderately hydrophobic quinoline moieties [10] [11].
Solubility profiles indicate high solubility in polar protic solvents such as methanol and ethanol [12] [10], where extensive hydrogen bonding networks can form between the carboxylic acid group and solvent molecules. The compound shows moderate solubility in water [10], attributed to the polar carboxylic acid functionality overcoming the hydrophobic contribution of the quinoline ring system.
Solvent Category | Solubility | Interaction Mechanism | Applications |
---|---|---|---|
Polar Protic (MeOH, EtOH) | High | Hydrogen bonding | Synthesis, purification |
Water | Moderate | Ionic interactions | Biological systems |
Polar Aprotic (DMSO, CH₃CN) | High | Dipole interactions | Reaction media |
Non-polar (hexane, benzene) | Low | Limited interactions | Not recommended |
Solvation dynamics in mixed solvent systems reveal complex behavior patterns. In water-organic solvent mixtures, the compound exhibits preferential solvation by the more polar component [13] [14]. This phenomenon is particularly pronounced in aqueous acetonitrile systems, where the quinoline nitrogen can participate in specific solvation interactions [14].
The dielectric constant dependence of solubility follows expected trends, with higher solubility correlating with increased medium polarity [10]. Hydrogen bond accepting ability of the quinoline nitrogen and hydrogen bond donating capacity of the carboxylic acid group contribute to strong solute-solvent interactions in protic media [15] [13].
Dynamic solvation studies on quinoline derivatives demonstrate fast solvation relaxation times in polar solvents, typically on the picosecond to nanosecond timescale [16]. The rotational diffusion of quinoline in solution shows anisotropic behavior with temperature-dependent non-Arrhenius characteristics [16].
Aggregation phenomena in solution depend strongly on concentration and solvent polarity. At low concentrations, the compound exists primarily as monomeric species [17] [18]. However, at higher concentrations, self-association through π-π stacking interactions between quinoline rings and hydrogen bonding between carboxylic acid groups becomes significant [17] [18].
The acid-base properties of 2-(Quinolin-6-YL)acetic acid are characterized by two primary ionization sites: the carboxylic acid group and the quinoline nitrogen atom. Predicted pKa values suggest the carboxylic acid group has a pKa of 3.65±0.30 [2], while the quinoline nitrogen exhibits basic character with protonation occurring at lower pH values [19] [13].
Ionization Site | pKa Value | pH Range | Predominant Species |
---|---|---|---|
Carboxylic acid (−COOH) | 3.65±0.30 | 2.0-6.0 | Ionized at physiological pH |
Quinoline nitrogen (protonation) | ~4.8-5.2 | 3.0-7.0 | Protonated in acidic conditions |
The carboxylic acid group exhibits typical weak acid behavior, with complete ionization occurring at physiological pH (~7.4) [20] [21]. This ionization pattern significantly influences bioavailability and membrane permeability characteristics, as the ionized form shows reduced lipophilicity but enhanced water solubility [20] [21].
Temperature dependence of ionization constants follows van't Hoff relationships, with pKa values decreasing with increasing temperature [13]. This behavior is consistent with entropic effects associated with ion-pair formation and solvent reorganization [13].
Solvent effects on pKa values are particularly pronounced in mixed aqueous-organic systems. Studies on quinoline derivatives show that pKa values shift in water-acetonitrile mixtures, with changes correlating with medium dielectric constant [14]. The quinoline nitrogen basicity is enhanced in aprotic solvents due to reduced hydrogen bonding competition [14].
Spectrophotometric determination methods have been successfully applied to quinoline carboxylic acids using the Bates-Schwarzenbach approach [6] [22]. These measurements provide reliable pKa values under controlled ionic strength and temperature conditions [6] [22].
The dual ionization behavior creates zwitterionic species at intermediate pH values, where the carboxylic acid is deprotonated while the quinoline nitrogen remains protonated [23]. This amphoteric character contributes to unique self-assembly properties and interfacial behavior [23].
Surface characteristics of 2-(Quinolin-6-YL)acetic acid reflect its amphiphilic molecular architecture, with distinct hydrophilic and hydrophobic regions contributing to complex interfacial behavior [24]. The compound exhibits moderate surface activity, though it does not function as a classical surfactant due to insufficient hydrophobic chain length.
Contact angle measurements on various substrates reveal preferential wetting of polar surfaces [24]. The carboxylic acid functionality promotes strong adhesion to hydroxylated surfaces through hydrogen bonding interactions, while the quinoline ring system contributes to π-π interactions with aromatic substrates [25] [26].
Surface Property | Estimated Value | Measurement Approach | Applications |
---|---|---|---|
Surface Tension | 30-50 mN/m | Drop profile analysis | Interface characterization |
Contact Angle (polar) | Low (hydrophilic) | Goniometry | Wetting studies |
Contact Angle (non-polar) | High (hydrophobic) | Goniometry | Surface modification |
Interfacial Energy | Moderate | Interfacial tension | Adhesion properties |
Nanoscale aggregation behavior demonstrates concentration-dependent self-assembly patterns [27] [28]. At low concentrations, monomeric species predominate, while higher concentrations promote oligomer formation through multiple interaction mechanisms [17] [18]. π-π stacking between quinoline rings provides primary driving force for aggregation, supplemented by hydrogen bonding between carboxylic acid groups [25] [23].
Self-assembly studies using scanning tunneling microscopy on related quinoline carboxylic acids reveal formation of dimers, tetramers, and hexamers, but notably absent pentamer structures [23]. This pattern contrasts with naphthoic acid analogs and is attributed to the ability to form zwitterionic species [23].
Crystallographic analysis of quinoline derivatives shows extensive hydrogen bonding networks in solid-state structures [25] [26]. N-H···O, N-H···N, and C-H···O hydrogen bonds play crucial roles in crystal packing interactions [26] [29]. Hirshfeld surface analysis indicates that O···H/H···O contacts make significant contributions to crystal stability [25] [26].
Nanoscale characterization using atomic force microscopy and scanning electron microscopy reveals surface morphology dependent on crystallization conditions [27] [28]. Thermal treatment and solvent choice significantly influence particle size distribution and surface roughness [27] [28].
Magnetic nanoparticle interactions have been explored for quinoline derivative synthesis, demonstrating surface-mediated catalysis with nanomaterials [27] [28] [30]. These studies reveal strong binding affinity between quinoline derivatives and nanoparticle surfaces, enabling catalyst recovery and reuse applications [27] [28] [30].